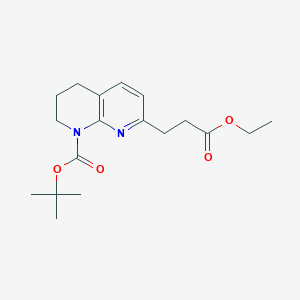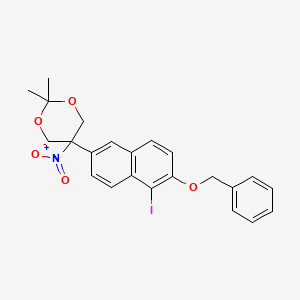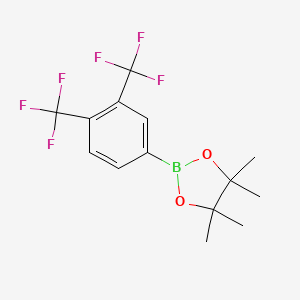
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTM-Dox, is a synthetic organic compound belonging to the class of boronic acids. It is a colorless, odorless, and non-toxic compound that has attracted much attention in recent years due to its wide range of applications in scientific research. BTM-Dox has been used in a variety of laboratory experiments, including the synthesis of new drugs, the study of biochemical pathways, and the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Crystallography
- The compound has been studied for its structural versatility in pyrene derivatives, highlighting its potential in crystallography and material science. These studies involve X-ray diffraction and differential scanning calorimetry to explore the compound's physical properties (Batsanov et al., 2012).
Polymer Chemistry and Nanoparticle Synthesis
- In polymer chemistry, this compound has been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the development of nanoparticles with enhanced brightness and emission-tuned properties. These nanoparticles are significant for applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Organometallic Chemistry
- The compound's applications extend to organometallic chemistry, particularly in reactions involving silanes and the synthesis of modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These reactions are fundamental in the development of new materials and chemical processes https://consensus.app/papers/synthesis-orthomodified-mercapto-acid-derivatives-spencer/4de264e57d89583e91f0c59504a1e43d/?utm_source=chatgpt" target="_blank">(Matyjaszewski & Chen, 1988; Spencer et al., 2002)
Molecular Structure Analysis
- Research has also focused on understanding the molecular structure of related dioxaborolane compounds, which aids in the design of new molecules with specific properties for industrial and research applications (Clegg et al., 1996).
Catalysis and Polymerization
- The compound has been used in catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its significance in the synthesis of polymers with specific characteristics. This has implications in materials science, particularly in the development of new polymeric materials (Yokozawa et al., 2011).
Eigenschaften
IUPAC Name |
2-[3,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)8-5-6-9(13(16,17)18)10(7-8)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHZHRQVSAGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



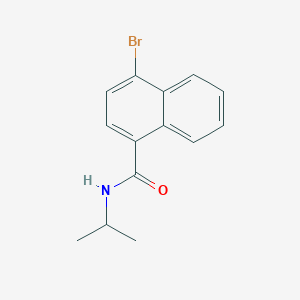
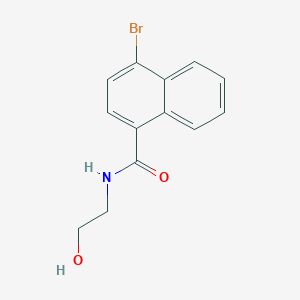
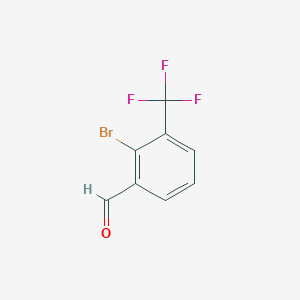
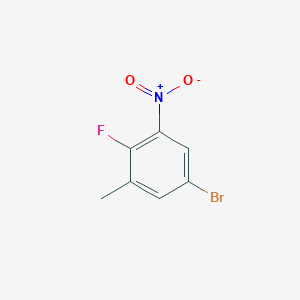
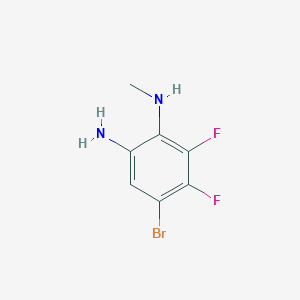
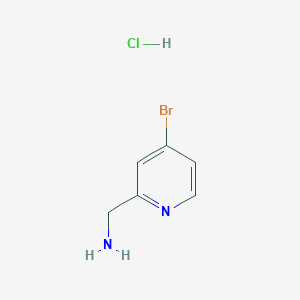
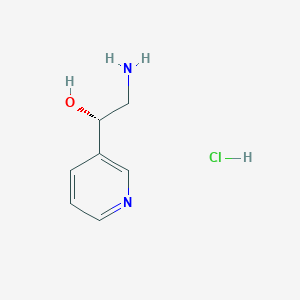
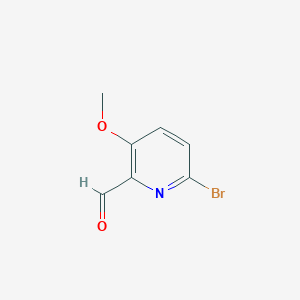
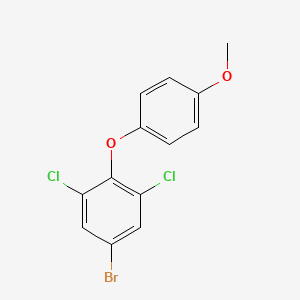
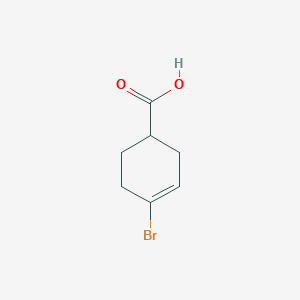

![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
